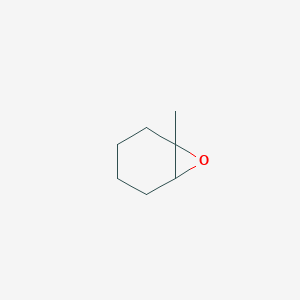

1,2-Epoxy-1-methylcyclohexane

Vue d'ensemble

Description

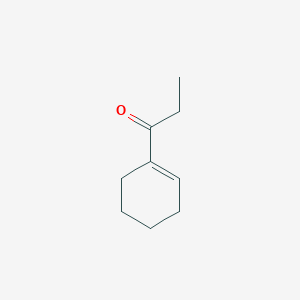

1,2-Epoxy-1-methylcyclohexane, also known as 1-Methyl-7-oxabicyclo [4.1.0]heptane, is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 .

Synthesis Analysis

The synthesis of 1,2-Epoxy-1-methylcyclohexane involves complex reactions. The reaction of 1,2-epoxy-1-methylcyclohexane with HBr yields a single stereoisomer of 2-bromo-2-methylcyclohexanol . The reaction seems to be neither purely S_N1 nor S_N2 but instead to be midway between the two extremes and to have characteristics of both .

Molecular Structure Analysis

The molecular structure of 1,2-Epoxy-1-methylcyclohexane is characterized by a three-membered ring containing an oxygen atom, which is referred to as an epoxide . The molecule has a molecular weight of 112.17 Da .

Chemical Reactions Analysis

Epoxides, including 1,2-Epoxy-1-methylcyclohexane, can undergo ring-opening reactions. These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and on the reaction conditions . When an asymmetric epoxide undergoes alcoholysis in basic methanol, ring-opening occurs by an S_N2 mechanism .

Physical And Chemical Properties Analysis

1,2-Epoxy-1-methylcyclohexane is a clear liquid with a molecular weight of 112.17 . It has a boiling point of 138°C and a specific gravity of 0.93 . The compound has a density of 1.0±0.1 g/cm^3, a vapor pressure of 10.5±0.2 mmHg at 25°C, and an enthalpy of vaporization of 35.5±3.0 kJ/mol .

Applications De Recherche Scientifique

Thermal Hazards and Stability

1,2-Epoxy-1-methylcyclohexane, as a type of epoxy resin, is studied for its thermal hazards and stability. Research shows that certain catalysts can accelerate the reaction rate for these epoxy resins but may also induce thermal hazards, leading to runaway reactions. This is critical for ensuring safety in manufacturing processes involving these compounds (Tong et al., 2014).

Catalytic Performance in Hydrolysis

The compound is used in studies exploring the catalytic performance of various catalysts. For instance, the hydrolysis of 1,2-epoxycyclohexane is employed to investigate the surface acid properties of certain catalysts, demonstrating the compound's role in fine chemical synthesis (Xuanyan et al., 2010).

Photocatalytic Epoxidation

Photocatalytic epoxidation of cyclohexene, aiming to produce 1,2-epoxycyclohexane, is another area of interest. This approach utilizes photon energy to improve conversion and selectivity in cyclohexene epoxidation, showcasing the compound's potential in innovative production methods (詹翔宇, 2012).

UV Effects on Epoxy Resin

Studies also focus on the effects of UV radiation on epoxy resins like 1,2-epoxycyclohexane. Understanding how UV exposure affects these compounds is crucial for their use in environments subjected to sunlight, as it can impact their deterioration and stability (Laiwang et al., 2018).

Reactivity in Organic Chemistry

The reactivity of 1,2-epoxy-1-methylcyclohexane in various organic reactions is also a topic of research. Its interaction with different compounds and catalysts is studied to understand its behavior and potential applications in the synthesis of various products (Gordon et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 1,2-Epoxy-1-methylcyclohexane is the epoxide functional group . This three-membered cyclic ether is highly strained and reactive, making it susceptible to nucleophilic attack .

Mode of Action

1,2-Epoxy-1-methylcyclohexane interacts with its targets through a process known as ring-opening . This reaction involves the backside attack of a nucleophile on the protonated epoxide, leading to the formation of a trans-1,2-diol . The reaction can yield a single stereoisomer of 2-bromo-2-methylcyclohexanol in which the –Br and –OH groups are trans .

Result of Action

The molecular and cellular effects of 1,2-Epoxy-1-methylcyclohexane’s action primarily involve the transformation of the epoxide group into a trans-1,2-diol . This transformation can lead to changes in the chemical structure and properties of the compound, potentially affecting its interactions with other molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Epoxy-1-methylcyclohexane. For instance, the presence of nucleophiles can facilitate the ring-opening reaction . Additionally, factors such as pH, temperature, and solvent can affect the rate and outcome of the reaction.

Safety and Hazards

1,2-Epoxy-1-methylcyclohexane is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-methyl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7-5-3-2-4-6(7)8-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEKVYPYFQSFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873233 | |

| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Epoxy-1-methylcyclohexane | |

CAS RN |

1713-33-3 | |

| Record name | 1,2-Epoxy-1-methylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

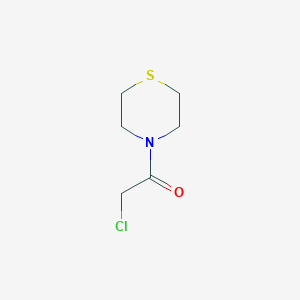

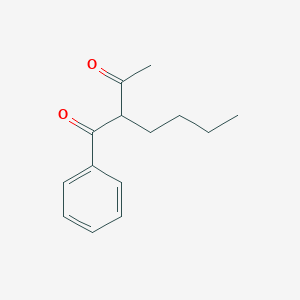

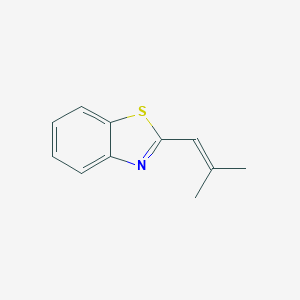

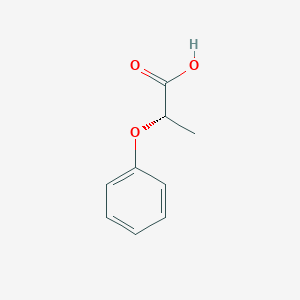

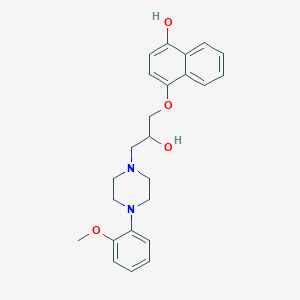

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 1,2-epoxy-1-methylcyclohexane play in studying the reactivity of Cp2Ti(H)Cl?

A1: Researchers used 1,2-epoxy-1-methylcyclohexane as a model epoxide to generate and study the reactivity of Cp2Ti(H)Cl []. The reaction between these two compounds allowed scientists to observe the production of hydrogen gas, confirming the instability of Cp2Ti(H)Cl and its tendency to undergo reductive elimination of hydrogen. This reaction also provided insight into the mechanism of Cp2TiCl-mediated epoxide ring-opening reactions.

Q2: How does the reaction stoichiometry between 1,2-epoxy-1-methylcyclohexane and Cp2TiCl support the instability of Cp2Ti(H)Cl?

A2: Experimental results demonstrate a 1:1 stoichiometry for the reaction between Cp2TiCl and 1,2-epoxy-1-methylcyclohexane []. Furthermore, the reaction produces 1 mole of hydrogen gas for every 2 moles of epoxide consumed. This stoichiometry aligns with the proposed mechanism where Cp2Ti(H)Cl, formed as an intermediate, decomposes into Cp2TiCl and hydrogen gas, with the latter being released as a byproduct.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.